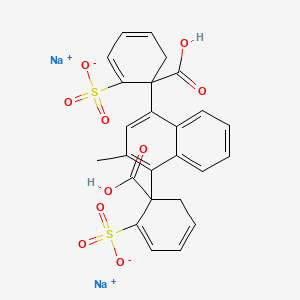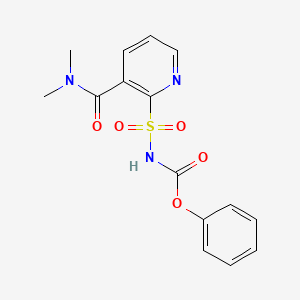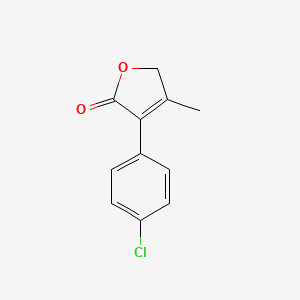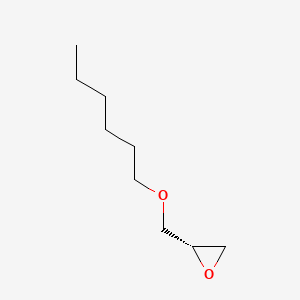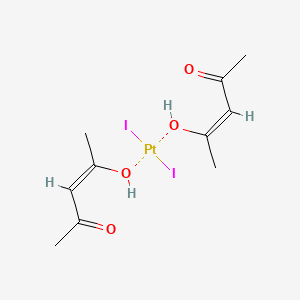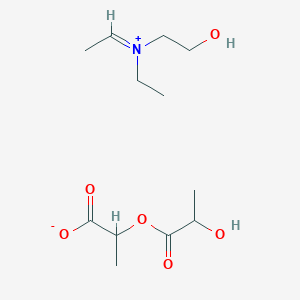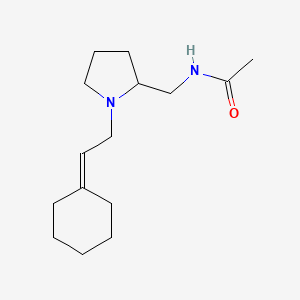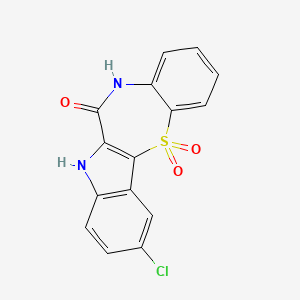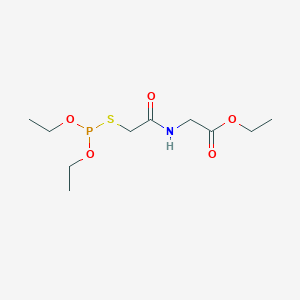
Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the chemical formula C14H20ClNO2. It is known for its applications in various fields, including organic synthesis, antimicrobial treatments, and as a catalyst in chemical reactions. This compound is characterized by its yellow to brown crystalline solid form, which is soluble in alcohols and ketones but only slightly soluble in water .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride typically involves a multi-step process:
Reaction of Methylbenzylaminoethanol with Acryloyl Chloride: This step involves the reaction of methylbenzylaminoethanol with acryloyl chloride to form an intermediate product.
Reaction with Ethylene Oxide: The intermediate product is then reacted with ethylene oxide to introduce the oxyethyl group.
Quaternization with Ammonium Chloride: Finally, the product is quaternized with ammonium chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Various nucleophiles such as hydroxide ions, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
科学的研究の応用
Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical reactions.
Biology: The compound exhibits antimicrobial properties, making it useful in biological research for studying microbial inhibition.
Medicine: Its antimicrobial properties also make it a candidate for developing antiseptic and disinfectant formulations.
作用機序
The mechanism of action of Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This action is primarily due to its quaternary ammonium structure, which allows it to interact with the lipid bilayer of microbial cells .
類似化合物との比較
Similar Compounds
Benzyldimethyl(2-(1-oxoallyl)oxy)ethylammonium chloride: This compound has a similar structure but with dimethyl groups instead of diethyl groups.
Benzyldimethyl(2-(2-methyl-1-oxoallyl)oxy)ethylammonium chloride: This compound has a methyl group on the allyl moiety, making it slightly different in structure.
Uniqueness
Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific diethyl substitution, which can influence its reactivity and interaction with other molecules. This structural difference can lead to variations in its antimicrobial efficacy and catalytic properties compared to similar compounds .
特性
CAS番号 |
93893-80-2 |
|---|---|
分子式 |
C17H26ClNO2 |
分子量 |
311.8 g/mol |
IUPAC名 |
benzyl-diethyl-(1-prop-2-enoyloxypropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C17H26NO2.ClH/c1-5-17(19)20-14-15(4)18(6-2,7-3)13-16-11-9-8-10-12-16;/h5,8-12,15H,1,6-7,13-14H2,2-4H3;1H/q+1;/p-1 |
InChIキー |
GATVKFLENXZRJT-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC1=CC=CC=C1)C(C)COC(=O)C=C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


